molecular formula C17H19N3O2S2 B11435508 N-(4-Ethylphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

N-(4-Ethylphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

Cat. No.: B11435508
M. Wt: 361.5 g/mol
InChI Key: JOLXYHNUZKRUQB-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 4-ethylphenylamine and 3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidine-2-thiol. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents could include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound could participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Ethylphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide
  • N-(4-Chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

Uniqueness

N-(4-Ethylphenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which might influence its biological activity and chemical reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N3O2S2/c1-3-11-4-6-12(7-5-11)18-14(21)10-24-17-19-13-8-9-23-15(13)16(22)20(17)2/h4-7H,3,8-10H2,1-2H3,(H,18,21)

InChI Key

JOLXYHNUZKRUQB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SCC3

Origin of Product

United States

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